molecular formula C4Cl2N2S B127508 3,5-Dichloroisothiazole-4-carbonitrile CAS No. 2120-82-3

3,5-Dichloroisothiazole-4-carbonitrile

Cat. No. B127508
CAS RN: 2120-82-3
M. Wt: 179.03 g/mol
InChI Key: RUNARDFVMLWILC-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

Into a 500-mL round-bottom flask, was placed dichloro-1,2-thiazole-4-carbonitrile (36 g, 201.09 mmol, 1.00 equiv), Conc. sulfuric acid (100 mL). The resulting solution was stirred for 2 h at 100° C. in an oil bath. This was followed by the addition of a solution of NaNO2 (15 g, 217.39 mmol, 1.08 equiv) in water (100 mL) dropwise with stirring at 0° C. The resulting solution was allowed to react, with stirring, for overnight while the temperature was maintained at 50° C. in an oil bath. The resulting solution was diluted with 500 mL of water. The resulting solution was extracted with 5×500 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1×500 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 30 g (75%) of dichloro-1,2-thiazole-4-carboxylic acid as red oil. Mass spectrum (ESI, m/z): Calcd. for C4HCl2NO2S, 197.1 (M+H). found 197.1.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
C4HCl2NO2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][N:5]=[C:4]([Cl:7])[C:3]=1[C:8]#N.S(=O)(=O)(O)[OH:11].N([O-])=O.[Na+].[OH2:19]>>[Cl:1][C:2]1[S:6][N:5]=[C:4]([Cl:7])[C:3]=1[C:8]([OH:11])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
ClC1=C(C(=NS1)Cl)C#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
C4HCl2NO2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 h at 100° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
with stirring at 0° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for overnight while the temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 50° C. in an oil bath
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 5×500 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 1×500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 30 g (75%) of dichloro-1,2-thiazole-4-carboxylic acid as red oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=NS1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.